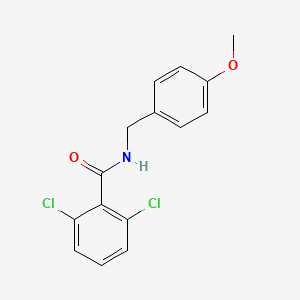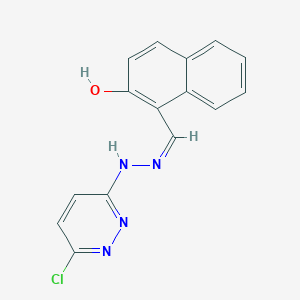![molecular formula C20H32N2O3 B6030142 2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6030142.png)
2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as CHF-4226, is a novel compound with potential therapeutic applications. This compound has been the focus of scientific research due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood, but it is believed to act on various molecular targets involved in cellular signaling pathways. This compound has been shown to modulate the activity of ion channels, receptors, and enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of ion channels, receptors, and enzymes, which may contribute to its therapeutic effects. In vivo studies have shown that this compound can improve cognitive function, reduce arrhythmias, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as immunology and infectious diseases. Additionally, the development of novel formulations and delivery methods may enhance its bioavailability and efficacy.
Synthesemethoden
The synthesis of 2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol involves the reaction of 4-methoxyphenol with 4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinecarboxylic acid followed by reduction of the resulting intermediate. The final product is obtained through purification and isolation procedures. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias. In oncology, this compound has been shown to have anticancer effects and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
2-[[4-cyclohexyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-25-19-7-8-20(24)16(13-19)14-21-10-11-22(18(15-21)9-12-23)17-5-3-2-4-6-17/h7-8,13,17-18,23-24H,2-6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COURLZIPFSFUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N~2~-benzyl-N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)
![dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
![N-(1-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6030136.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)
![4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6030157.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6030166.png)